Ethyl 2-methyl-6-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-6-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-6-oxopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-methyl-6-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Another piperidine derivative with similar structural features.
3-Carbethoxy-2-piperidone: Shares the piperidine ring and ester functional group.
Ethyl 2-piperidone-3-carboxylate: Similar in structure but differs in the position of the ester group.
Uniqueness
Ethyl 2-methyl-6-oxopiperidine-3-carboxylate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
ethyl 2-methyl-6-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h6-7H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRXXRIFXZEWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)NC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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